molecular formula C17H19NO2 B13696626 2-(2-Nonyn-1-yl)isoindoline-1,3-dione

2-(2-Nonyn-1-yl)isoindoline-1,3-dione

Cat. No.: B13696626
M. Wt: 269.34 g/mol
InChI Key: YLHGFARABALKNZ-UHFFFAOYSA-N
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Description

2-(2-Nonyn-1-yl)isoindoline-1,3-dione is a compound belonging to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound, which includes an isoindoline core and a nonynyl side chain, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nonyn-1-yl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold. The reaction conditions often include heating and the use of a solvent or solventless conditions to facilitate the reaction .

Industrial Production Methods

Industrial production methods for isoindoline derivatives, including this compound, often involve large-scale synthesis using efficient and environmentally friendly processes. Transition-metal-catalyzed reactions and organocatalytic methods are commonly employed to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Nonyn-1-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindoline-1,3-dione derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .

Mechanism of Action

The mechanism of action of 2-(2-Nonyn-1-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it can modulate dopamine receptors, which are involved in various neurological processes. The compound’s structure allows it to interact with amino acid residues at the receptor’s binding site, influencing receptor activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-Nonyn-1-yl)isoindoline-1,3-dione include other isoindoline-1,3-dione derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its nonynyl side chain, which imparts distinct chemical and biological properties. This side chain can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

2-non-2-ynylisoindole-1,3-dione

InChI

InChI=1S/C17H19NO2/c1-2-3-4-5-6-7-10-13-18-16(19)14-11-8-9-12-15(14)17(18)20/h8-9,11-12H,2-6,13H2,1H3

InChI Key

YLHGFARABALKNZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CCN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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